3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile
Overview
Description
3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a thieno[2,3-b]pyridine ring system.
Mechanism of Action
The mechanism of action of 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile is not fully understood. However, it has been proposed that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It also inhibits the growth of cancer cells by interfering with the cell cycle and DNA replication. The antibacterial activity of this compound is thought to be due to its ability to disrupt bacterial cell membranes.
Biochemical and Physiological Effects
3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase and acetylcholinesterase. It also exhibits significant antioxidant activity, which makes it a potential candidate for the development of new antioxidant drugs.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile in lab experiments is its potent antitumor and antibacterial activity. This makes it a valuable compound for studying the mechanisms of action of cancer and bacterial cells. However, one of the limitations of using this compound is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its potential use in clinical applications.
Future Directions
There are several future directions for the research of 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile. One of the major directions is the development of new derivatives of this compound with improved potency and reduced toxicity. Another direction is the study of the compound's potential applications in other fields such as agriculture and material science. The compound's ability to inhibit the activity of enzymes such as tyrosinase also makes it a potential candidate for the development of new cosmetic products. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Conclusion
In conclusion, 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile is a valuable compound for scientific research due to its potential applications in various fields. The compound's potent antitumor and antibacterial activity make it a valuable tool for studying the mechanisms of action of cancer and bacterial cells. However, its toxicity limits its potential use in clinical applications. Further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile can be achieved through various methods. One of the most common methods is the reaction of 2-cyano-3-(2-methyl-1-propen-1-yl)thiophene with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide under reflux conditions for several hours. The resulting product is then purified through column chromatography to obtain pure 3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile.
Scientific Research Applications
3-amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity against various cancer cell lines such as MCF-7, A549, and HepG2. It also exhibits significant antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
3-amino-6-(2-methylprop-1-enyl)thieno[2,3-b]pyridine-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3S/c1-7(2)5-8-3-4-9-11(14)10(6-13)16-12(9)15-8/h3-5H,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSCUPSGIONBAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=NC2=C(C=C1)C(=C(S2)C#N)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201155040 | |
Record name | 3-Amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile | |
CAS RN |
401649-84-1 | |
Record name | 3-Amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401649-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-6-(2-methyl-1-propen-1-yl)thieno[2,3-b]pyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201155040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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